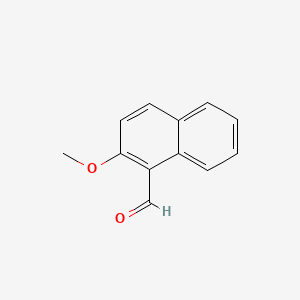

2-Methoxy-1-naphthaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-14-12-7-6-9-4-2-3-5-10(9)11(12)8-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQGLTKAOHRZOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80202202 | |

| Record name | 2-Methoxy-1-naphthylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5392-12-1 | |

| Record name | 2-Methoxy-1-naphthaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5392-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-1-naphthylaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005392121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5392-12-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5392-12-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxy-1-naphthylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-1-naphthaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXY-1-NAPHTHALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q7TX7TB9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Methoxy-1-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Methoxy-1-naphthaldehyde (2M1N). It is an essential resource for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and application of this versatile compound. This document details its physical and spectroscopic properties, provides established experimental protocols for its synthesis and purification, and explores its reactivity, with a particular focus on the formation of Schiff bases. Furthermore, this guide elucidates its biological significance as a novel inhibitor of strigolactone signaling, offering insights into its mechanism of action. All quantitative data is presented in structured tables for ease of comparison, and key experimental and logical workflows are visualized using diagrams to enhance understanding.

Chemical and Physical Properties

This compound is a beige-brown crystalline powder at room temperature.[1][2] It is a key synthetic intermediate in the preparation of various heterocyclic compounds and has emerged as a significant molecule in chemical biology due to its inhibitory effects on plant hormone signaling.[1][3][4]

Identifiers and Molecular Characteristics

| Property | Value | Reference |

| CAS Number | 5392-12-1 | [1][5][6] |

| Molecular Formula | C₁₂H₁₀O₂ | [5][7] |

| Molecular Weight | 186.21 g/mol | [5][7] |

| IUPAC Name | 2-methoxynaphthalene-1-carbaldehyde | [5][6] |

| InChI Key | YIQGLTKAOHRZOL-UHFFFAOYSA-N | [5][6] |

| SMILES | COC1=C(C=O)C2=CC=CC=C2C=C1 | [5] |

Physical Properties

| Property | Value | Reference |

| Appearance | Beige-brown crystalline powder | [1][2] |

| Melting Point | 81 - 85 °C | [1][2] |

| Boiling Point | 205 °C at 18 mmHg | [1][2] |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and ethyl acetate (B1210297). | [4][8] |

| Storage Temperature | Room temperature, in a dry and dark place. | [6] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR (CDCl₃): The proton NMR spectrum exhibits characteristic signals for the aromatic protons, the aldehyde proton, and the methoxy (B1213986) group protons.[9]

¹³C NMR (CDCl₃): The carbon NMR spectrum shows distinct resonances for the carbonyl carbon, the aromatic carbons, and the methoxy carbon.[4][9]

Detailed peak assignments for both ¹H and ¹³C NMR are pending further targeted searches for annotated spectra.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.[5]

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~1680 | C=O stretch (aldehyde) |

| ~2850, ~2750 | C-H stretch (aldehyde) |

| ~1600-1450 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (aryl ether) |

Specific peak assignments are based on typical ranges for these functional groups and require experimental data for precise values.

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of this compound.[5]

| Technique | Observation |

| GC-MS | Molecular ion peak (M⁺) at m/z = 186 |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the formylation of 2-methoxynaphthalene. While a highly detailed, step-by-step protocol from a peer-reviewed source is pending, a general workflow is outlined below.

Purification by Recrystallization

Crude this compound can be purified by recrystallization to yield a product of high purity.

Protocol:

-

Solvent Selection: Ethanol or a mixture of ethyl acetate and hexane (B92381) is commonly used.[8] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent in an Erlenmeyer flask.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

-

Crystallization: Allow the clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

-

Drying: Dry the purified crystals under vacuum.

| Parameter | Expected Outcome | Reference |

| Purity (Post-Recrystallization) | >98% | [6] |

| Appearance | Pale yellow to off-white crystals | [8] |

| Recovery Yield | 80-90% (typical) | [8] |

Chemical Reactivity: Synthesis of Schiff Bases

The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is of significant interest for the synthesis of novel ligands for coordination chemistry and molecules with potential biological activities.[3][10]

General Protocol for Schiff Base Synthesis:

-

Reactant Mixture: Dissolve equimolar amounts of this compound and the desired primary amine in a suitable solvent, such as ethanol or methanol.[11]

-

Catalyst (Optional): A few drops of glacial acetic acid can be added to catalyze the reaction.[11]

-

Reaction Conditions: The mixture is typically refluxed for several hours.[11]

-

Product Isolation: Upon cooling, the Schiff base product often precipitates and can be collected by filtration.[11]

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent.

Biological Activity: Strigolactone Signaling Inhibitor

This compound has been identified as a novel inhibitor of strigolactone (SL) signaling in plants.[1][11] SLs are a class of plant hormones that regulate various aspects of plant development. The signaling pathway involves the D14 receptor protein and the F-box protein D3 (or MAX2), which lead to the degradation of D53 (or SMXL) repressor proteins.[11][12] this compound acts by inhibiting the interaction between the D14 receptor and the D53 repressor protein.[1][11]

Safety and Handling

This compound is classified as a hazardous substance.[5][6] It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][6]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2]

-

Incompatible Materials: Strong oxidizing agents.[2]

Conclusion

This compound is a valuable compound with well-defined chemical and physical properties. Its utility as a synthetic precursor for heterocyclic compounds, particularly Schiff bases, is well-established. The recent discovery of its role as an inhibitor of strigolactone signaling opens new avenues for its application in agricultural and plant biology research. This technical guide provides a solid foundation for professionals working with this compound by consolidating its key characteristics and providing essential experimental and safety information. Further research to delineate more detailed synthetic protocols and explore the full spectrum of its biological activities is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. 2-Methoxynaphthalene synthesis - chemicalbook [chemicalbook.com]

- 5. Frontiers | Perception and Signaling of Strigolactones [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Method for synthesizing 6-methoxy-2-naphthaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound(5392-12-1) 13C NMR spectrum [chemicalbook.com]

- 10. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and identification of this compound as a novel strigolactone-signaling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. D14-SCFD3-dependent degradation of D53 regulates strigolactone signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methoxy-1-naphthaldehyde (CAS: 5392-12-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-1-naphthaldehyde, with the CAS number 5392-12-1, is an aromatic aldehyde that serves as a versatile intermediate in organic synthesis.[1][2] Its naphthalene (B1677914) core, substituted with methoxy (B1213986) and aldehyde functional groups, provides a scaffold for the construction of a diverse range of more complex molecules.[2] This compound has garnered significant interest in medicinal chemistry and plant biology due to its role as a precursor to biologically active compounds and its recently discovered activity as a novel inhibitor of strigolactone signaling.[2][3] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and relevant biological assays, and a summary of its key applications.

Chemical and Physical Properties

This compound is a beige to beige-brown crystalline powder.[4][5] It is characterized by the following properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀O₂ | [1][6][7] |

| Molecular Weight | 186.21 g/mol | [1][6][7] |

| CAS Number | 5392-12-1 | [1][6][7] |

| Appearance | Beige to beige-brown crystalline powder | [4][5] |

| Melting Point | 81 - 84 °C | [4] |

| Boiling Point | 205 °C at 18 mmHg | [4] |

| Purity | ≥95% to 99% | [8][9][10] |

| IUPAC Name | 2-methoxynaphthalene-1-carbaldehyde | [3][6][8] |

| Synonyms | 2-Methoxy-1-naphthylaldehyde | [6] |

| InChI Key | YIQGLTKAOHRZOL-UHFFFAOYSA-N | [3][6][8] |

| SMILES | COc1ccc2cccc(C=O)c2c1 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopy | Data Summary | Reference(s) |

| ¹H NMR | Spectra available in various databases. | [11][12] |

| ¹³C NMR | Data available in spectral databases. | [13] |

| Infrared (IR) | FT-IR and ATR-IR spectra have been recorded. | [6][13][14] |

| Mass Spectrometry (MS) | GC-MS and LC-MS data are available, often showing a precursor ion [M+H]⁺ at m/z 187.0754. | [6] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves two main steps: the methylation of 2-naphthol (B1666908) to form 2-methoxynaphthalene (B124790), followed by the formylation of the 2-methoxynaphthalene. The Vilsmeier-Haack reaction is a common and effective method for the formylation step.[6][15]

Step 1: Synthesis of 2-Methoxynaphthalene from 2-Naphthol (Williamson Ether Synthesis)

This protocol is adapted from established procedures for the methylation of naphthols.[1][5][16]

-

Materials: 2-Naphthol, Sodium Hydroxide (B78521) (NaOH), Dimethyl Sulfate (B86663) (DMS), Distilled Water, Ethanol (B145695).

-

Procedure:

-

In a beaker, dissolve 0.5 g of 2-naphthol and 0.2 g of NaOH in 5 ml of distilled water by heating.[5]

-

Cool the resulting clear solution to 10-15 °C in an ice bath.[5]

-

Slowly add 0.35 ml of dimethyl sulfate dropwise to the cooled solution with stirring.[5]

-

After the addition is complete, warm the mixture to 70-80 °C for one hour.[5]

-

Cool the reaction mixture. The product will precipitate.[5]

-

Filter the crude product and wash it sequentially with a 10% sodium hydroxide solution and then with water.[5]

-

Dry the product and recrystallize from a minimal amount of hot ethanol to obtain pure 2-methoxynaphthalene.[1][5]

-

Step 2: Formylation of 2-Methoxynaphthalene via Vilsmeier-Haack Reaction

This protocol is based on the general procedure for the Vilsmeier-Haack formylation of electron-rich aromatic compounds.[6][13][15]

-

Materials: 2-Methoxynaphthalene, N,N-Dimethylformamide (DMF), Phosphorus Oxychloride (POCl₃), 1,2-Dichloroethane (B1671644), Sodium Acetate (B1210297), Diethyl Ether, Water.

-

Procedure:

-

In a flask, cool a solution of N,N-dimethylformamide (DMF) in 1,2-dichloroethane to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution with stirring to form the Vilsmeier reagent.

-

Prepare a solution of 2-methoxynaphthalene in 1,2-dichloroethane.

-

Add the 2-methoxynaphthalene solution dropwise to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by carefully adding a solution of sodium acetate in water.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield this compound.

-

Strigolactone-Signaling Inhibition Assay

This compound has been identified as a novel inhibitor of strigolactone signaling.[3] The following is a generalized protocol for assessing this activity, based on published methods.[8]

-

Objective: To determine the inhibitory effect of this compound on strigolactone-induced biological responses, such as seed germination of parasitic plants or rice tiller bud growth.

-

Materials: Rice seeds (e.g., SL-deficient mutant d10-2), this compound, GR24 (a synthetic strigolactone analog), appropriate growth medium, petri dishes or multi-well plates, sterile water.

-

Rice Tillering Assay Protocol:

-

Sterilize rice seeds and germinate them in water for 2 days in the dark.[8]

-

Transfer the germinated seeds to a suitable growth medium.

-

Prepare solutions of GR24 and this compound at various concentrations.

-

Treat the rice seedlings with GR24 alone, this compound alone, or a combination of both. A control group with no treatment should be included.

-

Grow the seedlings under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod).

-

After a set period (e.g., 7-14 days), measure the length of the second tiller bud to assess the inhibitory effect of this compound on the GR24-induced suppression of tillering.

-

Applications in Research and Development

Intermediate in Organic Synthesis

This compound is a valuable building block for the synthesis of various organic compounds.[1] Its aldehyde group can participate in a wide range of chemical reactions, including condensation reactions to form Schiff bases, which are of interest in coordination chemistry and pharmacology.[2]

Strigolactone Signaling Inhibitor

As a novel inhibitor of strigolactone signaling, this compound is a valuable tool for studying plant development and the interaction between plants and parasitic weeds.[3] It has been shown to inhibit the interaction between key proteins in the strigolactone signaling pathway.[3][14] This property could be exploited in agriculture to enhance crop growth and yield.[3]

Precursor for Biologically Active Molecules

Derivatives of this compound have been investigated for their potential biological activities. Schiff bases derived from related naphthaldehydes have shown antibacterial and DNA cleavage activities.[9] This suggests that this compound can serve as a scaffold for the development of new therapeutic agents.

Safety and Handling

This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]

-

Handling: Avoid contact with skin and eyes.[16] Avoid breathing dust.[4] Use in a well-ventilated area.[17]

-

Storage: Keep in a cool, dry, and well-ventilated place.[17] Store in a tightly closed container.[8][17]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]

Conclusion

This compound is a compound of significant interest to researchers in organic synthesis, medicinal chemistry, and plant science. Its utility as a synthetic intermediate and its specific biological activity as a strigolactone inhibitor make it a valuable tool for a range of applications. This guide provides a foundational understanding of its properties, synthesis, and potential uses, serving as a resource for professionals in the field. Further research into the derivatives of this compound may lead to the discovery of novel therapeutic agents and agricultural solutions.

References

- 1. benchchem.com [benchchem.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2-Methoxynaphthalene synthesis - chemicalbook [chemicalbook.com]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Discovery and identification of this compound as a novel strigolactone-signaling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsr.com [ijpsr.com]

- 10. scholarworks.uni.edu [scholarworks.uni.edu]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(ii) and Co(ii) complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 13. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 14. researchgate.net [researchgate.net]

- 15. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 16. youtube.com [youtube.com]

- 17. benchchem.com [benchchem.com]

physical properties of 2-Methoxy-1-naphthaldehyde

An In-Depth Technical Guide to the Physical Properties of 2-Methoxy-1-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core , a compound of interest in various research and development fields. This document is intended for use by researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and conceptual visualizations to support laboratory work and further investigation.

Core Physical and Chemical Properties

This compound is an aromatic aldehyde with a methoxy (B1213986) group substituted on the naphthalene (B1677914) ring. Its physical characteristics are crucial for its handling, application in synthesis, and role in biological studies.

Quantitative Data Summary

The key physical and chemical identification data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀O₂ | [1][2] |

| Molecular Weight | 186.21 g/mol | [2][3][4] |

| Melting Point | 80-87 °C | [1][5] |

| 82-85 °C (lit.) | [6] | |

| 84 °C | [3] | |

| Boiling Point | 205 °C at 18 mmHg (lit.) | [6] |

| 205 °C | [3] | |

| Appearance | Cream to pale brown crystals or powder | [1][5] |

| Beige-brown crystalline powder | [6] | |

| Purity (Assay) | ≥98.5% (GC) | [1][5] |

| >98.0% (GC) | [7] | |

| 98% | ||

| CAS Number | 5392-12-1 | [1][2] |

| IUPAC Name | 2-methoxynaphthalene-1-carbaldehyde | [1][2] |

| InChI Key | YIQGLTKAOHRZOL-UHFFFAOYSA-N | [1][2] |

| SMILES | COC1=CC=C2C=CC=CC2=C1C=O | [1] |

Spectral Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectral data are available for this compound, providing detailed information about its molecular structure.[2][8]

-

Infrared (IR) Spectroscopy: The FT-IR and FT-Raman spectra of this compound have been studied, which helps in identifying its functional groups.[2][6][9]

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key .

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[10][11][12]

Principle: The melting point is the temperature at which a solid transitions into a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.[12]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.[13]

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 1-2 mm.[10]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[13]

-

Heating: Begin heating the apparatus. A rapid heating rate can be used initially to determine an approximate melting point. For an accurate measurement, repeat the process with a slow heating rate of 1-2 °C per minute, starting from a temperature about 15-20 °C below the expected melting point.[12][13]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[11][12]

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[14] This method is suitable for determining the boiling point of small quantities of liquid, which is relevant if the compound is melted or dissolved.

Apparatus:

-

Thiele tube or a small test tube with a beaker for an oil bath

-

Thermometer

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or hot plate)

-

Liquid for bath (e.g., mineral oil)

Procedure:

-

Sample Preparation: Place a few milliliters of the molten compound or a concentrated solution into a small test tube.

-

Capillary Insertion: Place a capillary tube (sealed end up) into the test tube containing the sample.[15][16]

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or thread. The bottom of the test tube should be level with the thermometer bulb.[15]

-

Heating: Immerse the assembly in a Thiele tube or an oil bath, ensuring the sample is below the level of the heating liquid. Heat the apparatus gently and slowly.[16]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed.[15]

-

Recording: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the substance.[15][17]

Solubility Determination

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[18]

Apparatus:

-

Test tubes with stoppers

-

Spatula

-

Balance

-

Graduated cylinder or pipette

-

Vortex mixer or shaker

-

Constant temperature bath

Procedure:

-

Solvent Preparation: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., water, ethanol, DMSO) to a test tube.

-

Temperature Control: Place the test tube in a constant temperature bath (e.g., 25 °C) and allow it to equilibrate.[19]

-

Solute Addition: Add a small, pre-weighed amount of this compound to the test tube.

-

Dissolution: Stopper the test tube and shake or vortex it vigorously for a set period until the solid is fully dissolved.[20]

-

Iterative Addition: Continue adding small, weighed portions of the solute, ensuring complete dissolution after each addition.

-

Saturation Point: The point at which a small amount of the solid remains undissolved, even after prolonged agitation, is the saturation point.

-

Calculation: Calculate the total mass of the solute that dissolved in the known volume of the solvent. Express the solubility in terms of g/L or mol/L.

Applications and Logical Relationships

This compound is not just a chemical compound with a set of physical properties; it is also a molecule with significant applications in biological and materials science.

Role as a Signaling Inhibitor

Recent studies have identified this compound as a novel inhibitor of strigolactone signaling.[6] Strigolactones are a class of plant hormones that regulate various aspects of plant development. This inhibitory activity makes the compound a valuable tool for studying plant biology and potentially for developing new agricultural chemicals.

Caption: Inhibition of Strigolactone Signaling Pathway.

Intermediate in Chemical Synthesis

Due to its reactive aldehyde group and stable naphthalene core, this compound serves as a valuable intermediate in the synthesis of more complex molecules, such as fluorescent dyes and other organic compounds.[21][22]

Caption: Logical Relationships of Compound Properties.

References

- 1. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. This compound | C12H10O2 | CID 79352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. scbt.com [scbt.com]

- 5. B20483.06 [thermofisher.com]

- 6. This compound | 5392-12-1 [chemicalbook.com]

- 7. This compound | 5392-12-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound(5392-12-1) IR Spectrum [chemicalbook.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. pennwest.edu [pennwest.edu]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. scribd.com [scribd.com]

- 18. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 19. lup.lub.lu.se [lup.lub.lu.se]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 21. benchchem.com [benchchem.com]

- 22. 1-Methoxy-2-naphthaldehyde [myskinrecipes.com]

Structural Analysis of 2-Methoxy-1-naphthaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-1-naphthaldehyde is a versatile aromatic aldehyde of significant interest in medicinal chemistry and drug development. Its naphthalenic core, substituted with reactive methoxy (B1213986) and aldehyde functional groups, makes it a valuable precursor for the synthesis of a wide array of biologically active molecules, including Schiff bases and polyfunctionalized heterocyclic compounds.[1] Notably, recent research has identified this compound as a novel inhibitor of strigolactone signaling in plants, highlighting its potential as a chemical probe for studying and manipulating biological pathways.[2][3][4][5][6] This technical guide provides an in-depth structural analysis of this compound, compiling crystallographic, spectroscopic, and computational data to serve as a comprehensive resource for researchers.

Molecular Structure and Identification

This compound, with the chemical formula C₁₂H₁₀O₂, has a molecular weight of 186.21 g/mol .[7][8] Its structure consists of a naphthalene (B1677914) ring system substituted with a methoxy group at the 2-position and an aldehyde group at the 1-position.

| Identifier | Value |

| IUPAC Name | 2-methoxynaphthalene-1-carbaldehyde[8][9][10] |

| CAS Number | 5392-12-1[6][7][8][9][10] |

| Molecular Formula | C₁₂H₁₀O₂[7][8][9] |

| Molecular Weight | 186.21 g/mol [7][8] |

| SMILES | COC1=C(C=C2C=CC=CC2=C1)C=O[8] |

| InChI Key | YIQGLTKAOHRZOL-UHFFFAOYSA-N[8][9][10] |

Crystallographic Analysis

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of this compound in the solid state. The analysis reveals that the aldehyde and methoxy groups are slightly twisted relative to the plane of the naphthalene ring system.[11][12] In the crystal lattice, molecules are interconnected through intermolecular C-H···O hydrogen bonds, forming chains that extend along the c-axis.[11][12]

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic[12] |

| Space Group | P2₁/c[12] |

| a (Å) | 14.853 (3) |

| b (Å) | 3.9688 (8) |

| c (Å) | 15.908 (3) |

| β (°) | 90.73 (3) |

| Volume (ų) | 939.7 (5)[12] |

| Z | 4[12] |

Experimental Protocol: Single-Crystal X-ray Diffraction

A suitable single crystal of this compound is mounted on a goniometer head. Data is collected on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) at a controlled temperature, often 100 K or 295 K. The crystal is rotated, and diffraction patterns are collected at various orientations. The collected intensities are then processed to correct for experimental factors and to obtain a set of structure factors, which are used to solve and refine the crystal structure.

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the structure and purity of this compound in various states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the connectivity and chemical environment of atoms in the molecule.

¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.5 (approx.) | s | 1H | Aldehyde CHO |

| 7.9 - 8.2 (approx.) | m | 2H | Aromatic H |

| 7.3 - 7.6 (approx.) | m | 4H | Aromatic H |

| 3.9 (approx.) | s | 3H | Methoxy OCH₃ |

¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 192.0 (approx.) | Aldehyde C=O |

| 160.0 (approx.) | C-OCH₃ |

| 110.0 - 140.0 (approx.) | Aromatic C |

| 56.0 (approx.) | Methoxy OCH₃ |

Approximately 5-20 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer. For ¹H NMR, a standard single-pulse experiment is used with 8-16 scans and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled pulse sequence is employed with a larger number of scans (e.g., 128-1024) and a relaxation delay of 2 seconds to account for the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3050-3100 | C-H stretch | Aromatic |

| 2850-2950 | C-H stretch | Methoxy |

| 1680-1700 | C=O stretch | Aldehyde |

| 1500-1600 | C=C stretch | Aromatic |

| 1250-1300 | C-O stretch | Methoxy |

A small amount of this compound is finely ground with spectroscopic grade potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

| m/z | Interpretation |

| 186 | [M]⁺ (Molecular ion) |

| 185 | [M-H]⁺ |

| 157 | [M-CHO]⁺ |

| 129 | [M-CHO-CO]⁺ |

| 115 | Naphthalene fragment |

For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of the compound in a volatile solvent is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact) and detected. For Electrospray Ionization (ESI-MS), the sample is dissolved in a suitable solvent and infused into the ESI source, where it is ionized before entering the mass analyzer.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The naphthalene ring system gives rise to characteristic absorption bands.

| λmax (nm) | Transition |

| ~230 | π → π |

| ~280 | π → π |

| ~320 | n → π* |

A dilute solution of this compound is prepared in a UV-transparent solvent, such as ethanol (B145695) or acetonitrile. The spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a wavelength range of 200-800 nm, using the pure solvent as a reference.

Biological Activity: Inhibition of Strigolactone Signaling

This compound has been identified as a novel inhibitor of the strigolactone (SL) signaling pathway.[2][3][4][5][6] Strigolactones are a class of plant hormones that regulate various aspects of plant development. The signaling pathway involves the SL receptor protein D14, which, upon binding to SL, interacts with the F-box protein MAX2/D3 and the transcriptional repressor D53/SMXL.[13] This interaction leads to the ubiquitination and subsequent degradation of the D53/SMXL repressor, thereby activating downstream gene expression. This compound has been shown to inhibit the SL-induced interaction between D14 and its target proteins, effectively blocking the signaling cascade.[3][5]

Visualizations

Experimental Workflow

Caption: Experimental workflow for the structural and functional analysis of this compound.

Strigolactone Signaling Pathway and Inhibition

Caption: Simplified diagram of the strigolactone signaling pathway and its inhibition by this compound.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Discovery and identification of this compound as a novel strigolactone-signaling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and identification of this compound as a novel strigolactone-signaling inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tus.elsevierpure.com [tus.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. escholarship.org [escholarship.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The Many Models of Strigolactone Signaling - PMC [pmc.ncbi.nlm.nih.gov]

2-Methoxy-1-naphthaldehyde: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-1-naphthaldehyde is a valuable and versatile aromatic aldehyde that serves as a crucial starting material and intermediate in a wide array of organic syntheses. Its unique structural framework, featuring a naphthalene (B1677914) core substituted with a methoxy (B1213986) and a formyl group, imparts a rich chemical reactivity, making it an essential tool for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthetic utility of this compound, with a focus on its application in the synthesis of heterocyclic compounds, stilbenes, and Schiff bases, many of which exhibit significant biological and photophysical properties.

Chemical Properties and Reactivity

The reactivity of this compound is primarily dictated by the aldehyde functional group, which is susceptible to nucleophilic attack, and the electron-rich naphthalene ring, which can participate in various electrophilic substitution reactions. The presence of the methoxy group at the C2 position influences the electronic properties of the naphthalene system, directing incoming electrophiles and modulating the reactivity of the aldehyde.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₀O₂ |

| Molecular Weight | 186.21 g/mol |

| CAS Number | 5392-12-1 |

| Appearance | Solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents |

Core Synthetic Applications

This compound is a key precursor in several fundamental organic transformations, enabling the synthesis of a diverse range of compounds with applications in medicinal chemistry, materials science, and plant biology.

Wittig Reaction for Stilbene (B7821643) Synthesis

The Wittig reaction provides a powerful and reliable method for the synthesis of alkenes from aldehydes and ketones. In the context of this compound, this reaction is instrumental in the preparation of substituted stilbene derivatives, which are known for their wide range of pharmacological activities, including anticancer and anti-inflammatory properties. The reaction proceeds through the formation of a phosphorus ylide, which then reacts with the aldehyde to yield the corresponding alkene.

Experimental Protocol: Synthesis of a Stilbene Derivative via Wittig Reaction

This protocol is adapted from a general procedure for the synthesis of stilbenes.

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend benzyltriphenylphosphonium (B107652) bromide (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0°C using an ice bath. Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred suspension. Allow the reaction mixture to stir at 0°C for 1 hour to ensure complete formation of the ylide.

-

Reaction with Aldehyde: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flask. Add the aldehyde solution dropwise to the freshly prepared ylide solution at 0°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, a mixture of the desired stilbene and triphenylphosphine (B44618) oxide, can be purified by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.

Table 2: Representative Yields for Wittig Reactions to Synthesize Stilbene Derivatives

| Aldehyde | Phosphonium Salt | Base | Solvent | Yield (%) | Reference |

| 3,4,5-Trimethoxybenzaldehyde | 4-Methoxybenzyl-triphenylphosphonium bromide | NaH | THF | 85 (E-isomer) | [1] |

| Benzaldehyde | Benzyltriphenylphosphonium chloride | NaOEt | Ethanol (B145695) | 75 (mixture of E/Z) | |

| 2-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | - | Dichloromethane | High (unspecified) | [2] |

Note: Yields are for analogous reactions and may vary for this compound.

Caption: General workflow for the Wittig reaction.

Aldol (B89426) Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated to an enone. When this compound is reacted with a ketone, such as acetone (B3395972) or a cyclic ketone, it serves as the electrophilic partner, leading to the formation of α,β-unsaturated ketones. These products can be valuable intermediates in the synthesis of more complex molecules.

Experimental Protocol: Aldol Condensation with Acetone

This protocol is adapted from a general procedure for the aldol condensation of an aromatic aldehyde with acetone.[3]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (2.0 equivalents) in ethanol. In a separate flask, prepare a solution of sodium hydroxide (B78521) in water.

-

Reaction: To the stirred solution of the aldehyde, add acetone (1.0 equivalent). Then, slowly add the sodium hydroxide solution. Stir the mixture at room temperature for a specified time (e.g., 2 hours).

-

Work-up: Pour the reaction mixture into ice water and acidify with dilute HCl to neutralize the excess base. The precipitated solid is collected by vacuum filtration and washed with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure α,β-unsaturated ketone.

Table 3: Representative Yields for Aldol Condensation Reactions

| Aldehyde | Ketone | Base | Solvent | Yield (%) | Reference |

| p-Anisaldehyde | Acetone | KOH | Water/Ethanol | High (unspecified) | [3] |

| Benzaldehyde | Cyclopentanone | NaOH | Ethanol | 85 | [4] |

| 2,5-Dimethoxybenzaldehyde | Acetone | NaOH | Ethanol | 82 (reflux) | [5] |

Note: Yields are for analogous reactions and may vary for this compound.

Caption: General workflow for the Aldol condensation.

Schiff Base Formation

Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or ketone. This compound readily reacts with a variety of primary amines to form Schiff bases, which are a class of compounds with significant applications in coordination chemistry and medicinal chemistry. Many Schiff base derivatives exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.

Experimental Protocol: Synthesis of a Schiff Base with Aniline (B41778)

This protocol is adapted from a general procedure for Schiff base synthesis.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.

-

Addition of Amine: To this solution, add aniline (1.0 equivalent). A few drops of glacial acetic acid can be added as a catalyst.

-

Reaction: Stir the reaction mixture at room temperature or gently reflux for a few hours. The progress of the reaction can be monitored by TLC.

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated Schiff base is collected by filtration. The solid is washed with cold ethanol and can be further purified by recrystallization from a suitable solvent like ethanol.

Table 4: Representative Yields for Schiff Base Formation

| Aldehyde | Amine | Catalyst | Solvent | Yield (%) | Reference |

| 6-Methoxynaphthalen-1-carbaldehyde | 2-Aminobenzothiazole | p-Toluenesulfonic acid | Methanol | 91 | [4] |

| Salicylaldehyde | Aniline | Acetic Acid | Ethanol | High (unspecified) | [2] |

| Benzaldehyde | Aniline | Acetic Acid | Ethanol | Not specified | [6] |

Note: Yields are for analogous reactions and may vary for this compound.

Caption: General workflow for Schiff base formation.

Applications in Drug Development and Biological Research

Derivatives of this compound have emerged as promising candidates in drug discovery and as chemical probes for biological research.

Inhibition of Strigolactone Signaling

This compound has been identified as a novel inhibitor of strigolactone signaling in plants.[7][8][9] Strigolactones are a class of plant hormones that regulate various aspects of plant development, including shoot branching and root architecture.[10] The signaling pathway involves the perception of strigolactone by the D14 receptor protein, which then interacts with other proteins like D53 to initiate a signaling cascade. This compound has been shown to inhibit the interaction between D14 and its downstream targets, thereby blocking the signaling pathway.[7][8][9] This discovery opens up avenues for the development of new plant growth regulators.

Caption: Inhibition of the strigolactone signaling pathway.

Antimicrobial and Anticancer Activity

Schiff bases derived from this compound have been investigated for their biological activities. Studies have shown that some of these compounds exhibit significant antibacterial and antifungal properties.[11][12][13] Furthermore, certain derivatives have demonstrated cytotoxic activity against various cancer cell lines, suggesting their potential as leads for the development of new anticancer agents. The biological activity is often attributed to the imine group and the extended aromatic system of the naphthalene ring.

Fluorescent Probes

The naphthaldehyde moiety is a well-known fluorophore. Consequently, this compound and its derivatives are utilized in the synthesis of fluorescent probes for the detection of various analytes, including metal ions and aldehydes.[14][15][16] The fluorescence properties of these probes can be modulated by the binding of the target analyte, leading to a detectable change in the fluorescence signal. This "turn-on" or "turn-off" fluorescence response makes them valuable tools in bioimaging and analytical chemistry.[16]

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its rich reactivity allows for its participation in a variety of important chemical transformations, including Wittig reactions, aldol condensations, and Schiff base formations. The resulting products, which include stilbenes, α,β-unsaturated ketones, and imines, are not only structurally diverse but also possess a wide range of interesting biological and photophysical properties. From the development of new plant growth regulators that target specific signaling pathways to the synthesis of potential antimicrobial and anticancer agents and the design of sensitive fluorescent probes, this compound continues to be a key molecule for innovation in chemical and biomedical research. The detailed protocols and compiled data in this guide are intended to facilitate its broader application and spur further investigations into its synthetic potential.

References

- 1. scispace.com [scispace.com]

- 2. benchchem.com [benchchem.com]

- 3. magritek.com [magritek.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Discovery and identification of this compound as a novel strigolactone-signaling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and identification of this compound as a novel strigolactone-signaling inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tus.elsevierpure.com [tus.elsevierpure.com]

- 9. Role of Strigolactones: Signalling and Crosstalk with Other Phytohormones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpsr.com [ijpsr.com]

- 11. Synthesis, Characterization, Cytotoxicity and antimicrobial Activities of Co(ii) and Ni(ii) Complexes of Schiff base Derived from 2-hydroxy-1-naphthaldehyde and ethylamine | Applied Journal of Environmental Engineering Science [revues.imist.ma]

- 12. [PDF] Synthesis of Schiff bases derived from 2-hydroxy-1- naphth- aldehyde and their tin(II) complexes for antimicribial and antioxidant activities | Semantic Scholar [semanticscholar.org]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. Turn on Fluorescent Probes for Selective Targeting of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Spectroscopic Analysis of 2-Methoxy-1-naphthaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-Methoxy-1-naphthaldehyde, a key aromatic aldehyde intermediate in various chemical syntheses. The following sections detail its Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic profiles, offering a foundational dataset for researchers in synthetic chemistry, materials science, and drug development.

FTIR Spectroscopic Data

The FTIR spectrum of this compound reveals characteristic vibrational frequencies corresponding to its key functional groups. The data presented here is consistent with spectra obtained from samples prepared as a Nujol mull.[1]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3050-3100 | Aromatic C-H Stretch |

| 2850-2960 | Aliphatic C-H Stretch (from methoxy (B1213986) group) |

| 1660-1680 | C=O Stretch (Aromatic Aldehyde) |

| 1600-1650 | Aromatic C=C Stretch |

| 1250-1300 | C-O Stretch (Aryl Ether) |

NMR Spectroscopic Data

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound. The spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectroscopic Data

The ¹H NMR spectrum exhibits distinct signals for the aldehydic proton, the aromatic protons, and the methoxy group protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10.86 | Singlet | 1H | Aldehyde (-CHO) |

| 9.27 | Doublet | 1H | Aromatic H |

| 7.99 | Doublet | 1H | Aromatic H |

| 7.73 | Doublet | 1H | Aromatic H |

| 7.60 | Triplet | 1H | Aromatic H |

| 7.39 | Triplet | 1H | Aromatic H |

| 7.22 | Doublet | 1H | Aromatic H |

| 3.99 | Singlet | 3H | Methoxy (-OCH₃) |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.[2]

| Chemical Shift (δ, ppm) | Assignment |

| 189.0 - 194.1 | Aldehyde Carbonyl (C=O) |

| 161.5 | Aromatic Carbon (C-OCH₃) |

| 112.6 - 136.6 | Aromatic Carbons |

| 55.8 | Methoxy Carbon (-OCH₃) |

Experimental Protocols

The following are generalized yet detailed methodologies for acquiring the spectroscopic data presented above.

Fourier-Transform Infrared (FTIR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) or KBr Pellet Method.[3][4]

Instrumentation: A standard FTIR spectrometer.

Sample Preparation (ATR Method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[5]

-

Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.[3]

-

Acquire a background spectrum of the empty, clean ATR crystal before running the sample spectrum.[5]

Sample Preparation (KBr Pellet Method): [3]

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[3][6]

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent or translucent pellet.[6]

-

Place the KBr pellet in the sample holder of the FTIR instrument.

Data Acquisition:

-

Place the prepared sample (either on the ATR crystal or as a KBr pellet) in the FTIR spectrometer's sample compartment.

-

Collect the spectrum over a standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

Process the raw data by performing a background subtraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: ¹H and ¹³C NMR Spectroscopy.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). The use of deuterated solvents is crucial to avoid large solvent signals that would obscure the analyte's spectrum.[7]

-

Transfer the solution to a clean, dry NMR tube.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum. Key acquisition parameters include the number of scans, relaxation delay, and pulse width.

-

Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction. For ¹H NMR, integrate the signals to determine the relative number of protons. Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.[8]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. This compound(5392-12-1) 13C NMR spectrum [chemicalbook.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. jascoinc.com [jascoinc.com]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. eng.uc.edu [eng.uc.edu]

- 7. azolifesciences.com [azolifesciences.com]

- 8. chem.libretexts.org [chem.libretexts.org]

The Multifaceted Biological Activities of 2-Methoxy-1-naphthaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthetically versatile scaffold of 2-methoxy-1-naphthaldehyde has given rise to a diverse range of derivatives exhibiting significant biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory properties of these compounds, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Anticancer Activity

Derivatives of this compound, particularly Schiff bases and chalcones, have demonstrated notable cytotoxic effects against various cancer cell lines.

Quantitative Anticancer Data

The anticancer efficacy of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for representative this compound derivatives against different cancer cell lines.

| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Schiff Base | (E)-4-(((4-chloro-2-nitrophenyl)imino)methyl)-3-methoxyphenol | HepG2 (Liver) | 70.29 | [1] |

| Schiff Base | 2-((2,4-dichlorophenylimino)methyl)-5-(diethylamino)phenol | HepG2 (Liver) | 43.17 | [1] |

| Schiff Base | 2-((2,4-dichlorophenylimino)methyl)-5-(diethylamino)phenol | MDA-MB-231 (Breast) | Not specified | [1] |

| Water-Soluble Schiff Base Complex | Copper (II) Complex | A549 (Lung) | < 100 | [2] |

| Water-Soluble Schiff Base Complex | Zinc (II) Complex | A549 (Lung) | < 100 | [2] |

| Naphthol Diazenyl Schiff Base | NS-2 | HT-29 (Colorectal) | 4-19 µg/ml | [3] |

| Naphthol Diazenyl Schiff Base | NS-8 | HT-29 (Colorectal) | 4-19 µg/ml | [3] |

| Naphthol Diazenyl Schiff Base | NS-21 | HT-29 (Colorectal) | 4-19 µg/ml | [3] |

| Naphthol Diazenyl Schiff Base | NS-23 | HT-29 (Colorectal) | 4-19 µg/ml | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.

Materials:

-

This compound derivative of interest

-

Human cancer cell line (e.g., HepG2, A549, HT-29)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer (e.g., SDS-HCl)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for 24 to 72 hours in a CO2 incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100-200 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration.

Signaling Pathways in Anticancer Activity

The anticancer effects of this compound derivatives are often mediated through the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) pathway is a frequent target.

Caption: Modulation of the MAPK signaling pathway by this compound derivatives.

Antimicrobial Activity

Various derivatives of this compound have shown promising activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The antimicrobial potency is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |

| Naphthol Diazenyl Schiff Base | NS-2 | E. coli | Not specified | [3] |

| Naphthol Diazenyl Schiff Base | NS-2 | S. enterica | Not specified | [3] |

| Naphthol Diazenyl Schiff Base | NS-2 | B. subtilis | Not specified | [3] |

| Naphthol Diazenyl Schiff Base | NS-12 | A. fumigatus | Not specified | [3] |

| Naphthol Diazenyl Schiff Base | NS-15 | A. fumigatus | Not specified | [3] |

| Naphthol Diazenyl Schiff Base | NS-21 | A. fumigatus | Not specified | [3] |

| Naphthol Diazenyl Schiff Base | NS-23 | A. fumigatus | Not specified | [3] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[4][5][6][7]

Materials:

-

This compound derivative of interest

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

96-well microtiter plates

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or McFarland standards

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

-

Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent. Perform two-fold serial dilutions of the compound in the appropriate broth directly in the 96-well plate to achieve a range of concentrations.

-

Inoculation: Add the standardized inoculum to each well containing the diluted compound, resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density with a microplate reader.

Anti-inflammatory Activity

Certain derivatives of this compound have demonstrated the ability to modulate inflammatory responses, primarily by inhibiting the production of pro-inflammatory mediators.

Quantitative Anti-inflammatory Data

The anti-inflammatory effects can be quantified by measuring the inhibition of pro-inflammatory markers, such as nitric oxide (NO) or cytokines, in response to an inflammatory stimulus like lipopolysaccharide (LPS).

| Derivative Class | Compound | Assay | IC50 | Reference |

| Cinnamaldehyde derivative | 2-methoxycinnamaldehyde (B72128) | NF-κB transcriptional activity in RAW 264.7 cells | 31 µM | [8] |

| Arylidene Indanone | IPX-18 | TNF-α release in HWB | 298.8 nM | [9] |

| Arylidene Indanone | IPX-18 | TNF-α release in PBMCs | 96.29 nM | [9] |

| Arylidene Indanone | IPX-18 | IFN-γ inhibition in HWB | 217.6 nM | [9] |

| Arylidene Indanone | IPX-18 | IFN-γ inhibition in PBMCs | 103.7 nM | [9] |

| Arylidene Indanone | IPX-18 | IL-2 release in HWB | 416.0 nM | [9] |

| Arylidene Indanone | IPX-18 | IL-2 release in PBMCs | 122.9 nM | [9] |

| Arylidene Indanone | IPX-18 | IL-8 release in HWB | 336.6 nM | [9] |

| Arylidene Indanone | IPX-18 | IL-8 release in PBMCs | 105.2 nM | [9] |

| Arylidene Indanone | IPX-18 | Basophil activation (FcεRI receptor assay) | 91.63 nM | [9] |

| Arylidene Indanone | IPX-18 | RBL-2H3 degranulation | 98.52 nM | [9] |

HWB: Human Whole Blood, PBMCs: Peripheral Blood Mononuclear Cells

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory properties of these derivatives are often linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of these biologically active compounds typically involves straightforward condensation reactions.

General Synthesis of Schiff Bases

Schiff bases are synthesized by the condensation of this compound with a primary amine.

Caption: General reaction scheme for the synthesis of Schiff base derivatives.

Experimental Protocol:

-

Dissolve equimolar amounts of this compound and the desired primary amine in ethanol.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 2-4 hours.

-

Cool the reaction mixture to room temperature to allow the Schiff base to precipitate.

-

Collect the product by filtration, wash with cold ethanol, and recrystallize if necessary.

General Synthesis of Chalcones

Chalcones are synthesized via a Claisen-Schmidt condensation between this compound and an appropriate acetophenone (B1666503).

Caption: General reaction scheme for the synthesis of chalcone derivatives.

Experimental Protocol:

-

Dissolve equimolar amounts of this compound and the acetophenone derivative in ethanol.

-

Add an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide dropwise while stirring.

-

Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice water and acidify with dilute HCl to precipitate the chalcone.

-

Collect the product by filtration, wash with water, and recrystallize from a suitable solvent.

This guide highlights the significant potential of this compound derivatives as a promising scaffold for the development of novel therapeutic agents. The provided data and protocols serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.

References

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Synthesis and evaluation of novel naphthol diazenyl scaffold based Schiff bases as potential antimicrobial and cytotoxic agents against human colorectal carcinoma cell line (HT-29) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of Visual and Spectrophotometric Methods of Broth Microdilution MIC End Point Determination and Evaluation of a Sterol Quantitation Method for In Vitro Susceptibility Testing of Fluconazole and Itraconazole against Trailing and Nontrailing Candida Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of a novel colorimetric broth microdilution method for antifungal susceptibility testing of yeast isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cinnamaldehyde and 2-methoxycinnamaldehyde as NF-kappaB inhibitors from Cinnamomum cassia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

2-Methoxy-1-naphthaldehyde: A Technical Guide to a Novel Strigolactone-Signaling Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strigolactones (SLs) are a class of terpenoid-derived plant hormones that play critical roles in regulating various aspects of plant development, including the suppression of shoot branching, root architecture, and leaf senescence.[1][2] Beyond their endogenous functions, SLs are also key signaling molecules in the rhizosphere, mediating symbiotic interactions with arbuscular mycorrhizal fungi and unfortunately, stimulating the germination of destructive parasitic weeds like Striga and Orobanche.[1][2][3] The dual role of SLs has spurred significant research into their signaling pathways to develop chemical tools for agricultural applications, such as controlling plant architecture and combating parasitic plant infestations.[4]

While numerous SL agonists and biosynthesis inhibitors have been identified, the discovery of signaling inhibitors remained elusive until recently. This guide details the discovery, mechanism of action, and experimental validation of 2-Methoxy-1-naphthaldehyde (2-MN) , a novel and potent inhibitor of the strigolactone signaling pathway.[1][5][6][7] Its identification through in silico screening marks a significant advancement, providing a valuable chemical probe for dissecting SL perception and a potential lead compound for agricultural solutions.[1][7][8]

The Strigolactone Signaling Pathway

The canonical SL signaling pathway involves a core set of proteins. The process begins when an SL molecule binds to the α/β hydrolase family protein DWARF14 (D14), which acts as the SL receptor.[1][2][4] This binding event and subsequent hydrolysis of the SL molecule within the D14 catalytic cavity induces a conformational change in the receptor.[1] This change promotes the interaction between D14 and repressor proteins of the DWARF53/SMXL family (such as D53 and SLR1 in rice).[1][4][8] This complex then recruits the F-box protein D3/MAX2, a component of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex.[2][4] The SCFD3/MAX2 complex targets the D53/SMXL repressor for ubiquitination and subsequent degradation by the 26S proteasome, thereby de-repressing downstream signaling and activating SL-responsive genes.

Discovery of this compound (2-MN)

The identification of 2-MN was achieved through a structure-based in silico virtual screening approach.[1][5][6] Researchers developed a pharmacophore model based on the crystal structure of the rice SL receptor D14 bound to D-OH, a product of SL hydrolysis.[1][2][7] This model was used to screen a chemical library for compounds predicted to fit into the catalytic cavity of the D14 receptor.